{Imidazo[1,5-a]pyridin-6-yl}methanamine
Description
Historical Trajectory and Evolution of Imidazo[1,5-a]pyridine (B1214698) Chemistry
Interest in the imidazopyridine family of compounds, including the imidazo[1,5-a]pyridine isomer, has been documented for many decades, with a notable surge in recent years. nih.govrsc.org The structural similarity of the fused imidazopyridine system to naturally occurring purines prompted early biological investigations into its therapeutic potential. researchgate.net Initially, research focused on the synthesis and exploration of the fundamental chemical properties of this heterocyclic system.
Over the last two decades, the field has evolved significantly, with the development of numerous new preparative methods. researchgate.net Modern synthetic chemistry has provided a host of transformations to conveniently access functionalized imidazo[1,5-a]pyridines from readily available starting materials. rsc.org These advanced methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org This has broadened the scope of accessible derivatives, leading to a deeper exploration of their applications. While its sibling isomer, imidazo[1,2-a]pyridine (B132010), has been more extensively studied for direct pharmaceutical applications, the imidazo[1,5-a]pyridine core has attracted significant attention for its use in forming organometallic complexes and for the study of its unique optical and photophysical properties. nih.gov
Unique Structural Attributes and Chemical Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine core consists of an imidazole (B134444) ring fused to a pyridine (B92270) ring. ontosight.ai This fusion results in a bicyclic aromatic system with distinct electronic and structural characteristics. The resultant aromatic core possesses unique chemical properties that have been extensively employed in various technological and biological fields. researchgate.net The arrangement of nitrogen atoms influences the electron distribution within the rings, making the scaffold a versatile building block.
The structure is relatively planar, which can facilitate π–π stacking interactions in materials and interactions with biological macromolecules. researchgate.net The electronic properties can be tuned by introducing various substituents at different positions on the bicyclic core. nih.gov This structural versatility allows for the fine-tuning of its photophysical properties, such as fluorescence emission, and its pharmacological activity. researchgate.netresearchgate.net The scaffold is known for its stability and has been utilized as a ligand for transition metals and in the development of molecular sensors. nih.govukzn.ac.za
Table 1: Core Properties of the Parent Scaffold, Imidazo[1,5-a]pyridine
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Common Name | Imidazo[1,5-a]pyridine |
| CAS Number | 274-09-0 |
Data sourced from PubChem CID 274090. nih.gov
Positioning of {Imidazo[1,5-a]pyridin-6-yl}methanamine within the Imidazo[1,5-a]pyridine Family of Compounds
{Imidazo[1,5-a]pyridin-6-yl}methanamine is a specific derivative of the parent imidazo[1,5-a]pyridine scaffold. It is characterized by a methanamine (-CH₂NH₂) substituent at the 6-position of the pyridine ring portion of the fused heterocyclic system. This specific substitution pattern positions it as a functionalized building block within the broader family of imidazo[1,5-a]pyridine compounds.
The introduction of a primary amine via the methylene (B1212753) spacer provides a reactive handle for further chemical modifications. This functional group is crucial in synthetic chemistry, allowing for the construction of more complex molecules through reactions such as amidation, alkylation, and Schiff base formation. In the context of medicinal chemistry, the methanamine group can serve as a key pharmacophoric feature, potentially interacting with biological targets through hydrogen bonding or ionic interactions. While extensive research has been conducted on the parent scaffold and its various derivatives, the specific compound {Imidazo[1,5-a]pyridin-6-yl}methanamine is primarily recognized as a synthetic intermediate or a component for creating more elaborate structures for targeted applications. Its dihydrochloride (B599025) salt form is noted in chemical databases, indicating its synthesis and isolation for research purposes. chemsrc.com
Table 2: Chemical Data for {Imidazo[1,5-a]pyridin-6-yl}methanamine
| Property | Value / Identifier |
| Compound Name | {Imidazo[1,5-a]pyridin-6-yl}methanamine |
| Molecular Formula | C₈H₉N₃ |
| Related CAS Number | 2193061-77-5 (dihydrochloride salt) chemsrc.com |
| Core Structure | Imidazo[1,5-a]pyridine |
| Key Substituent | Methanamine (-CH₂NH₂) at C6 |
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H,3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOULCALQAMPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225209-81-3 | |
| Record name | 1-{imidazo[1,5-a]pyridin-6-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Imidazo 1,5 a Pyridin 6 Yl Methanamine and Its Precursors
Cyclization Strategies for the Imidazo[1,5-a]pyridine (B1214698) Ring System
The formation of the fused imidazole (B134444) ring onto the pyridine (B92270) core is the cornerstone of synthesizing these compounds. Various methodologies have been developed, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.
Cyclocondensation reactions represent one of the most common and direct approaches to the Imidazo[1,5-a]pyridine ring system. rsc.org This strategy typically involves the reaction of a 2-(aminomethyl)pyridine, also known as 2-picolylamine, with a suitable one-carbon (C1) electrophilic building block. beilstein-journals.orgwikipedia.org The nucleophilic aminomethyl group and the pyridine ring nitrogen participate in a condensation and subsequent cyclization to form the five-membered imidazole ring.
A wide array of electrophilic partners can be employed in these reactions, including carboxylic acids, acyl chlorides, esters, thioamides, and aldehydes. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium provides a novel route to 3-substituted Imidazo[1,5-a]pyridines. beilstein-journals.org The reaction proceeds through the initial nucleophilic attack of the amine on the activated nitronate, forming an amidinium species that undergoes a 5-exo-trig cyclization. beilstein-journals.org
| Electrophilic Component | Reagent/Conditions | Product Type | Yield | Reference |
| Nitroalkanes | PPA, 110 °C | 3-Alkyl-imidazo[1,5-a]pyridines | Moderate to Good | beilstein-journals.org |
| Aldehydes | Oxidative conditions | 1-Substituted-imidazo[1,5-a]pyridines | Good to Excellent | beilstein-journals.org |
| Carboxylic Acids | Dehydrating agents | 1-Substituted-imidazo[1,5-a]pyridines | Variable | beilstein-journals.org |
| Acyl Chlorides | Base | 1-Substituted-imidazo[1,5-a]pyridines | Good | beilstein-journals.org |
This table presents a summary of common electrophilic components used in cyclocondensation reactions with 2-(aminomethyl)pyridine derivatives.
Oxidative cyclization methods provide an alternative pathway to the Imidazo[1,5-a]pyridine core, often involving the formation of C-N bonds through an oxidation process. rsc.org One such approach involves the condensation-cyclization of aryl-2-pyridylmethylamines with aldehydes in the presence of an oxidant. acs.org
Elemental sulfur has been effectively used as a mild oxidant for the synthesis of 1,3-diarylated Imidazo[1,5-a]pyridines. acs.org This reaction proceeds via a formal oxidative condensation−cyclization of aromatic aldehydes and aryl-2-pyridylmethyl amines, furnishing the products in good to high yields without the need for a metal catalyst. acs.org Another strategy employs molecular iodine (I2) to mediate a transition-metal-free sp3 C–H amination reaction between 2-pyridyl ketones and alkylamines, yielding a variety of Imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner. rsc.org
| Starting Materials | Oxidant/Catalyst | Key Transformation | Yield | Reference |
| Aryl-2-pyridylmethylamines + Aldehydes | Elemental Sulfur | Oxidative Condensation-Cyclization | Good to High | acs.org |
| 2-Pyridyl Ketones + Alkylamines | I2 / NaOAc | sp3 C-H Amination | Satisfactory | rsc.org |
| Pyridine Ketone + Benzylamine (B48309) | Cu(II) / O2 | Condensation-Amination-Oxidative Dehydrogenation | Excellent | organic-chemistry.org |
This table summarizes various oxidative cyclization strategies for the synthesis of the Imidazo[1,5-a]pyridine ring system.
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and operational simplicity. mdpi.combeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a powerful method for synthesizing related imidazo-fused heterocycles like Imidazo[1,2-a]pyridines and can be conceptually applied to the [1,5-a] isomer. mdpi.commdpi.comacs.org
A notable example is an efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269), which produces Imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of diverse functionalities and even chiral substituents, providing access to a wide range of N-heterocyclic carbene (NHC) precursors. organic-chemistry.org Another MCR approach involves the reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate, proceeding through a tandem nucleophilic addition and cycloaddition sequence. nih.gov
Tandem, or domino, reactions involve a sequence of intramolecular transformations where the subsequent reaction occurs as a result of the functionality generated in the previous step, all within a single pot. researchgate.net These sequences offer a rapid and efficient means to build molecular complexity. bio-conferences.org
A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant, proceeds via a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated Imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org This approach combines multiple bond-forming events in one operationally simple procedure.
Hydroamination involves the addition of an N-H bond across a C-C multiple bond. While more commonly documented for the synthesis of the Imidazo[1,2-a]pyridine (B132010) isomer, intramolecular hydroamination presents a potential, though less explored, route to the Imidazo[1,5-a]pyridine system. nih.govrsc.org Scandium-catalyzed hydroamination reactions have been noted as an important advance in heterocyclic synthesis. nih.gov A related strategy involves the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination, which provides rapid access to multifunctional Imidazo[1,5-a]pyridines with oxygen as the sole oxidant. organic-chemistry.org
Targeted Synthesis of the Methanamine Moiety at the C-6 Position of the Imidazo[1,5-a]pyridine Core
Direct synthesis of {Imidazo[1,5-a]pyridin-6-yl}methanamine is not extensively documented, thus its preparation likely requires a multi-step approach. This involves first synthesizing an Imidazo[1,5-a]pyridine ring functionalized at the C-6 position with a group that can be subsequently converted into a methanamine moiety.
A plausible synthetic route would begin with a pre-functionalized pyridine derivative. For example, one could start with a 6-halo-2-(aminomethyl)pyridine, such as 6-bromo-2-(aminomethyl)pyridine. This precursor can be synthesized from commercially available 6-bromo-2-methylquinoline via radical bromination followed by amination, a strategy demonstrated for related quinoline systems. beilstein-journals.org
Cyclization : The 6-bromo-2-(aminomethyl)pyridine can undergo a cyclocondensation reaction as described in section 2.1.1 with a suitable C1 electrophile to form a 6-bromo-imidazo[1,5-a]pyridine intermediate.
Introduction of a Precursor Moiety : The bromo group at the C-6 position serves as a synthetic handle for introducing a methanamine precursor. A common strategy is palladium-catalyzed cyanation (e.g., using Zn(CN)2 or CuCN) to convert the 6-bromoimidazo[1,5-a]pyridine into 6-cyanoimidazo[1,5-a]pyridine.
Reduction to Methanamine : The final step is the reduction of the cyano group to the primary amine of the methanamine moiety. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 over Raney Nickel or Pd/C), or other hydride reagents.
This proposed sequence leverages established synthetic methodologies for heterocyclic chemistry to construct the target molecule in a controlled, step-wise fashion.
Strategic Functionalization Pathways for C-6 Substitution
The introduction of a substituent at the C-6 position of the imidazo[1,5-a]pyridine ring is a critical step in the synthesis of {Imidazo[1,5-a]pyridin-6-yl}methanamine. This can be achieved either by functionalizing the pre-formed imidazo[1,5-a]pyridine core or by utilizing a pre-functionalized pyridine precursor.
Direct C-H functionalization of the imidazo[1,5-a]pyridine ring system has emerged as a powerful tool in organic synthesis. While functionalization at the C-1 and C-3 positions is more commonly reported, methods for selective C-H functionalization at other positions, including C-6, are being developed. These reactions can proceed via metal-catalyzed or metal-free pathways. For instance, palladium-catalyzed carbonylation has been successfully employed to introduce a carboxamide group at the C-6 position of the related imidazo[1,2-a]pyridine scaffold, which can then be a precursor to the methanamine group.
An alternative and often more controlled approach involves the synthesis of a pyridine derivative with a suitable functional group at the 5-position, which will correspond to the C-6 position of the final imidazo[1,5-a]pyridine product. Functional groups such as cyano, formyl, or carboxamide can be introduced onto the pyridine ring prior to the cyclization reaction to form the imidazole ring.
Role of Substituted Picolylamines in {Imidazo[1,5-a]pyridin-6-yl}methanamine Synthesis
The cyclocondensation of 2-(aminomethyl)pyridines, also known as picolylamines, with various electrophilic partners is a cornerstone in the synthesis of the imidazo[1,5-a]pyridine scaffold. dntb.gov.ua To synthesize {Imidazo[1,5-a]pyridin-6-yl}methanamine, a picolylamine bearing a precursor to the methanamine group at the 5-position is a key intermediate.
The general synthetic approach involves the reaction of a suitably substituted picolylamine with a one-carbon electrophile, such as a carboxylic acid, acyl chloride, or aldehyde, to construct the fused imidazole ring. dntb.gov.ua The choice of the cyclizing agent can influence the substituent at the C-1 and C-3 positions of the final product.
Catalytic and Non-Catalytic Approaches in Imidazo[1,5-a]pyridine Synthesis
The formation of the imidazo[1,5-a]pyridine core can be achieved through a variety of catalytic and non-catalytic methods, offering flexibility in terms of reaction conditions and substrate scope.
Metal-Free Synthetic Protocols
In recent years, there has been a significant push towards the development of metal-free synthetic methods to enhance the sustainability and reduce the cost of chemical processes. Several metal-free approaches for the synthesis of imidazo[1,5-a]pyridines have been reported. These methods often rely on the use of iodine-mediated reactions or acid catalysis. For instance, a transition-metal-free sp³ C-H amination reaction employing molecular iodine has been established for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst. organic-chemistry.org Formaldehyde has also been utilized as both a solvent and a carbon source in a metal-free method to bridge two imidazo[1,5-a]pyridine molecules. acs.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of imidazo[1,5-a]pyridines and their derivatives. One-pot microwave-assisted protocols have been developed for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, providing products in high yields. mdpi.com Microwave irradiation has also been employed in the synthesis of 6-aminoimidazo[1,2-a]pyridine derivatives via an amine-triggered benzannulation, highlighting its potential for the introduction of nitrogen-containing substituents on the pyridine ring.
Solvent-Free and Grinding Protocols
Solvent-free reaction conditions and mechanochemical methods like grinding offer significant environmental and economic advantages by reducing solvent waste and energy consumption. While specific examples for the synthesis of {Imidazo[1,5-a]pyridin-6-yl}methanamine under these conditions are not extensively documented, the synthesis of the related imidazo[1,2-a]pyridine scaffold has been achieved under solvent-free conditions. For instance, a solvent-free and catalyst-free synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has been reported via a one-pot process, demonstrating the feasibility of such approaches. nih.gov
Scale-Up Considerations and Process Optimization in {Imidazo[1,5-a]pyridin-6-yl}methanamine Synthesis
The transition from laboratory-scale synthesis to industrial production of {Imidazo[1,5-a]pyridin-6-yl}methanamine necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key Process Optimization Parameters:
| Parameter | Considerations |
| Starting Material Selection | Availability, cost, and purity of the substituted picolylamine precursor and the cyclizing agent. |
| Catalyst Selection and Loading | For catalytic reactions, optimizing the catalyst type (e.g., palladium, copper, or metal-free) and its loading is crucial to maximize efficiency and minimize cost and metal contamination in the final product. |
| Solvent Choice | Selection of a solvent that is safe, environmentally friendly, and allows for efficient reaction and product isolation. Green solvents are increasingly preferred. |
| Reaction Conditions | Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-product formation. |
| Work-up and Purification | Development of a scalable and efficient purification method, such as crystallization or chromatography, to obtain the final product with the desired purity. |
| Safety | A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential for safe scale-up. |
Challenges in Scale-Up:
Exothermic Reactions: Cyclization reactions can be exothermic, requiring careful temperature control on a large scale to prevent runaway reactions.
Product Isolation: Isolating the final product from the reaction mixture can be challenging, and the chosen method must be scalable.
Impurity Profile: The impurity profile of the final product must be carefully controlled to meet regulatory standards, especially for pharmaceutical applications.
A well-designed process with robust control over these parameters is essential for the successful and economical large-scale synthesis of {Imidazo[1,5-a]pyridin-6-yl}methanamine.
Chemical Reactivity and Derivatization Studies of Imidazo 1,5 a Pyridin 6 Yl Methanamine
Reactivity Profile of the Imidazo[1,5-a]pyridine (B1214698) Nucleus
The reactivity of the imidazo[1,5-a]pyridine ring system is governed by the interplay of its two constituent rings. The imidazole (B134444) moiety is generally susceptible to electrophilic attack, while the pyridine (B92270) ring is more prone to nucleophilic substitution, although the fusion of the two rings modifies their individual characteristics.
Electrophilic Substitution Reactions on the Imidazo[1,5-a]pyridine Ring
Electrophilic substitution on the imidazo[1,5-a]pyridine nucleus predominantly occurs on the electron-rich imidazole ring. The regioselectivity of these reactions is highly dependent on the substitution pattern of the ring system. Studies on the nitration of imidazo[1,5-a]pyridines have shown that the reaction occurs most readily at the 1-position. rsc.orgrsc.org If the 1-position is already occupied, electrophilic attack then proceeds at the 3-position. rsc.orgrsc.org
For the specific case of {Imidazo[1,5-a]pyridin-6-yl}methanamine, the methanamine group at the 6-position is an activating group, though its electronic influence is primarily directed towards the pyridine ring. The inherent reactivity of the imidazole ring would still favor electrophilic attack at the 1- and 3-positions.
Table 1: Regioselectivity of Nitration on Imidazo[1,5-a]pyridines
| Starting Material | Reagents | Position of Nitration | Reference |
| Imidazo[1,5-a]pyridine | HNO₃/H₂SO₄ in Acetic Acid | 1 | rsc.orgrsc.org |
| 1-Methylimidazo[1,5-a]pyridine | HNO₃/H₂SO₄ in Acetic Acid | 3 | rsc.org |
| 3-Methylimidazo[1,5-a]pyridine | HNO₃/H₂SO₄ in Acetic Acid | 1 | rsc.org |
C-H Functionalization Strategies for Imidazo[1,5-a]pyridines
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.
A notable C-H functionalization strategy for imidazo[1,5-a]pyridines involves methylene (B1212753) insertion reactions. This can be achieved through metal-free approaches, for instance, by using formaldehyde (B43269) as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules. This reaction proceeds via C(sp²)–H functionalization and has been successfully applied to a range of substrates, affording methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields.
Transformations and Reactions of the Methanamine Functional Group
The methanamine group at the 6-position of the imidazo[1,5-a]pyridine ring offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.
Amine-Based Derivatization Pathways (e.g., acylation, alkylation)
The primary amine of the methanamine group is nucleophilic and can readily undergo standard amine derivatization reactions such as acylation and alkylation.
Acylation: The reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, would lead to the corresponding amides. This reaction is a common method for introducing a wide range of acyl groups. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Alkylation: Similarly, alkylation can be achieved by reacting the amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkylating agent. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction and to prevent the formation of the ammonium (B1175870) salt of the starting amine. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines.
Table 2: General Conditions for Amine Derivatization
| Reaction | Reagents | General Conditions | Product |
| Acylation | Acyl chloride, Base (e.g., Pyridine) | Inert solvent, Room temperature or gentle heating | N-Acyl derivative |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Inert solvent, Heating | N-Alkyl derivative |
Nucleophilic Reactivity of the Aminomethyl Moiety
The aminomethyl group as a whole can act as a nucleophile in various reactions. For instance, in the synthesis of the imidazo[1,5-a]pyridine ring system itself, 2-(aminomethyl)pyridines are often used as key precursors. In these reactions, the amino group acts as a nucleophile, attacking an electrophilic carbon source to initiate the cyclization process that forms the imidazole ring. This inherent nucleophilicity highlights the potential of the aminomethyl group in {Imidazo[1,5-a]pyridin-6-yl}methanamine to participate in cyclization and condensation reactions to build more complex heterocyclic systems.
Insufficient Data for a Comprehensive Analysis of Regioselectivity and Stereoselectivity in the Derivatization of {Imidazo[1,5-a]pyridin-6-yl}methanamine
A thorough investigation of publicly available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific derivatization of the {Imidazo[1,5-a]pyridin-6-yl}methanamine compound. While numerous studies detail the synthesis of the core imidazo[1,5-a]pyridine scaffold, there is a notable absence of dedicated research on the subsequent chemical transformations of the methanamine group at the 6-position.
Consequently, a detailed and evidence-based discussion on the regioselectivity and stereoselectivity of derivatization reactions involving {Imidazo[1,5-a]pyridin-6-yl}methanamine cannot be provided at this time. The available literature primarily focuses on the construction of the imidazo[1,5-a]pyridine ring system, often utilizing substituted 2-(aminomethyl)pyridines as key precursors. This synthetic strategy implies that functional diversity is typically introduced before the formation of the bicyclic imidazo[1,5-a]pyridine core, rather than by modification of the final compound.
The exploration of chemical reactivity, particularly concerning regioselective and stereoselective outcomes, is fundamental to understanding the potential applications of a chemical entity in medicinal chemistry and materials science. Regioselectivity in the context of {Imidazo[1,5-a]pyridin-6-yl}methanamine would involve the preferential reaction at one of the nucleophilic sites: the primary amine of the methanamine group or the nitrogen atoms within the imidazopyridine ring system. The electronic and steric environment of each potential reaction site would govern the outcome of such reactions.
Similarly, an analysis of stereoselectivity would be pertinent in reactions that either introduce a new chiral center or involve the use of chiral reagents with the achiral {Imidazo[1,5-a]pyridin-6-yl}methanamine. This could include asymmetric synthesis of derivatives or the resolution of racemic mixtures. For instance, derivatization of the primary amine with a chiral acid would lead to the formation of diastereomeric amides, which could potentially be separated.
However, without specific examples of derivatization reactions such as N-acylation, N-alkylation, or condensation with carbonyl compounds, any discussion on regioselectivity and stereoselectivity would be purely speculative. The scientific community has yet to publish detailed studies that would provide the necessary experimental data, including reaction conditions, yields of different isomers, and spectroscopic or crystallographic evidence to support such an analysis.
The lack of available data underscores a potential area for future research. A systematic study of the derivatization of {Imidazo[1,5-a]pyridin-6-yl}methanamine would be valuable to expand the chemical space around this scaffold and to explore its potential as a building block for the synthesis of novel compounds with potentially interesting biological activities or material properties.
Until such research is conducted and published, a comprehensive and scientifically accurate article on the regioselectivity and stereoselectivity of {Imidazo[1,5-a]pyridin-6-yl}methanamine derivatization, complete with data tables and detailed research findings as requested, cannot be generated.
Coordination Chemistry and Ligand Design Incorporating Imidazo 1,5 a Pyridin 6 Yl Methanamine Derivatives
Imidazo[1,5-a]pyridines as Ligands for Transition Metal Ions
The imidazo[1,5-a]pyridine (B1214698) framework is a robust coordinating agent for a multitude of transition metal ions, including but not limited to nickel (Ni), cobalt (Co), palladium (Pd), copper (Cu), manganese (Mn), rhenium (Re), molybdenum (Mo), ruthenium (Ru), zinc (Zn), cadmium (Cd), and tin (Sn). acs.orgnih.gov The coordination versatility of this scaffold allows for the formation of a vast number of metal complexes exhibiting a wide range of distinct coordination motifs. acs.orgnih.gov
One of the well-studied examples, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, demonstrates electronic properties analogous to classic ligands like 2,2′-bipyridine and 1,10-phenanthroline. dntb.gov.ua This similarity makes the imidazo[1,5-a]pyridine core an attractive alternative in ligand design. The resulting complexes have been thoroughly characterized, revealing various geometries. For instance, manganese complexes such as [Mn2Cl4(Py-indz)2] can adopt a distorted square-pyramidal geometry. Ruthenium complexes can form the familiar half-sandwich "three-legged piano-stool" geometry. dntb.gov.ua
The coordination environment can be finely tuned by the substituents on the imidazo[1,5-a]pyridine ring, influencing the steric and electronic properties of the resulting metal complex.
| Complex Formula | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| [Ni(acac)2(Py-indz)] | Nickel(II) | Not specified | dntb.gov.ua |
| [Mn2Cl4(Py-indz)2] | Manganese(II) | Distorted Square-Pyramidal | dntb.gov.ua |
| [RuCl(p-cym)(Py-indz)]PF6 | Ruthenium(II) | Half-Sandwich "Piano-Stool" | dntb.gov.ua |
| [Mo(CO)4(Py-indz)] | Molybdenum(0) | Not specified | dntb.gov.ua |
| [Pd(L)(CH3)Cl] | Palladium(II) | Square Planar (implied) | rsc.org |
| [Pt(L)Cl2] | Platinum(II) | Square Planar (implied) | rsc.org |
Design and Synthesis of N,N-Bidentate and N,O-Bidentate Ligands Based on the Imidazo[1,5-a]pyridine Skeleton
The functionalization of the imidazo[1,5-a]pyridine skeleton allows for the rational design of multidentate ligands, particularly N,N-bidentate and N,O-bidentate chelators.
N,N-Bidentate Ligands: These ligands are typically designed by introducing a nitrogen-containing substituent, such as a pyridyl group, onto the imidazo[1,5-a]pyridine core. For example, 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines act as N,N-bidentate ligands, coordinating to metal centers like palladium(II) and platinum(II) in a chelate fashion. rsc.org The coordination occurs through the pyridyl nitrogen and the pyridine-like nitrogen atom of the imidazo[1,5-a]pyridine group. rsc.org Similarly, zinc(II) complexes have been synthesized where the ligand coordinates through the pyridine (B92270) ring and the imidazo[1,5-a]pyridine nitrogen. researchgate.net
N,O-Bidentate Ligands: The introduction of a substituent bearing an oxygen donor atom, such as a hydroxyl group on a phenyl ring, leads to the formation of N,O-bidentate ligands. For instance, 2-(1-phenylimidazo[1,5-a]pyridin-3-yl)phenol and its derivatives coordinate with divalent metals like cobalt, copper, nickel, and palladium in a monoanionic N,O-bidentate fashion. researchgate.net The coordination involves the pyridine-like nitrogen of the imidazo[1,5-a]pyridine skeleton and the phenolic oxygen. researchgate.net The coordination mode in these complexes has been confirmed by single-crystal X-ray structure analysis. researchgate.netresearchgate.net
| Ligand Type | Example Structure Name | Coordinating Atoms | Metal Ions Coordinated | Reference |
|---|---|---|---|---|
| N,N-Bidentate | 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | N(pyridyl), N(imidazo[1,5-a]pyridine) | Pd(II), Pt(II), Zn(II) | rsc.orgresearchgate.net |
| N,O-Bidentate | 2-(1-phenylimidazo[1,5-a]pyridin-3-yl)phenol | N(imidazo[1,5-a]pyridine), O(phenolic) | Co(II), Cu(II), Ni(II), Pd(II) | researchgate.net |
Application of {Imidazo[1,5-a]pyridin-6-yl}methanamine Derivatives in Heterocyclic Carbene Generation
Derivatives of the imidazo[1,5-a]pyridine core are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of ligands that have become indispensable in homogeneous catalysis. acs.org These imidazo[1,5-a]pyridine-derived NHCs, also known as ImPy ligands, are noted for their strong σ-donor properties and the unique, tunable steric environments they can create around a metal center. organic-chemistry.orgmdpi.com
The synthesis of these NHC precursors often involves the formation of imidazo[1,5-a]pyridinium salts. An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines (such as {imidazo[1,5-a]pyridin-6-yl}methanamine), and formaldehyde (B43269) provides a high-yield route to these salts under mild conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of a wide variety of functional groups and even chiral substituents. organic-chemistry.orgorganic-chemistry.org
These imidazo[1,5-a]pyridinium salts are then readily converted to the corresponding NHC ligands, which can be used to synthesize valuable transition-metal catalysts. researchgate.net These catalysts have found applications in a range of cross-coupling reactions, including Suzuki-Miyaura reactions and asymmetric allylic alkylations. acs.orgacs.org The rigid bicyclic structure of these NHCs can influence the coordination sphere of the bound metal, and placing substituents at specific positions can create bidentate (e.g., C,N-bidentate) ligands with enhanced stability due to the chelate effect. researchgate.netmdpi.com
Exploration of Pincer Ligands Derived from Imidazo[1,5-a]pyridines for Catalytic Systems
The synthetic accessibility of functionalized imidazo[1,5-a]pyridines opens the door to the creation of multidentate ligands, including pincer-type structures. Pincer ligands are prized in catalysis for their ability to form highly stable, well-defined metal complexes. The three-component coupling reaction used to generate NHC precursors can be extended to synthesize multidentate and oligomeric NHC ligands by using polyamines. acs.orgorganic-chemistry.orgorganic-chemistry.org
While the term "pincer" is not explicitly used in all the reviewed literature for this specific scaffold, the synthesis of tris-NHC ligands based on imidazo[1,5-a]pyridine points towards the feasibility of creating such systems. researchgate.net These multidentate ligands can enforce specific geometries and coordination numbers on the metal center, which is crucial for controlling catalytic activity and selectivity. Research has shown that imidazo[1,5-a]pyridine compounds can be employed to generate pincer ligands for transition metal catalysis. beilstein-journals.org The development of sterically demanding NNNNN pentadentate pre-ligands has also been explored, indicating the potential for creating complex, multi-coordinating ligand architectures based on related heterocyclic backbones. nottingham.ac.uk
Development of Coordination Compounds and Metal-Organic Frameworks
The utility of imidazo[1,5-a]pyridine derivatives extends beyond discrete molecular complexes to the construction of extended structures like coordination polymers and potentially Metal-Organic Frameworks (MOFs). The ability to introduce multiple coordinating sites onto the imidazo[1,5-a]pyridine core makes these molecules suitable as linkers or nodes in the self-assembly of such materials.
Recent work has demonstrated the successful incorporation of a linear, ditopic imidazo[1,5-a]pyridine derivative into the framework of new Zn(II) coordination polymers. These materials represent some of the first examples of coordination polymers incorporating an imidazo[1,5-a]pyridine derivative, highlighting the structural capability of this ligand family in a previously unexplored domain.
Furthermore, the self-assembly of organometallic molecular cylinders from imidazo[1,5-a]pyridine-based tris-NHC ligands has been reported. researchgate.net Imidazo[1,5-a]pyridinium salts were used to generate trinuclear silver(I) hexacarbene cages, demonstrating the principle of using these ligands to build complex, three-dimensional coordination compounds. researchgate.net These findings suggest a promising future for the use of {Imidazo[1,5-a]pyridin-6-yl}methanamine and its derivatives in the rational design of advanced materials with tailored properties.
Advanced Spectroscopic and Analytical Characterization of Imidazo 1,5 a Pyridin 6 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,5-a]pyridine (B1214698) derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons in the molecule. For the parent imidazo[1,5-a]pyridine, the protons on the heterocyclic core exhibit characteristic chemical shifts. For instance, in a study of imidazo[1,5-a]pyridine, the following signals were observed: δ 8.36 (s, 1H, 3-H), 8.32 (d, J = 7.0 Hz, 1H, 5-H), 7.52 (d, J = 9.1 Hz, 1H, 8-H), 7.34 (s, 1H, 1-H), 6.74 (dd, J = 8.9, 6.4 Hz, 1H, 7-H), and 6.62 (t, J = 6.7 Hz, 1H, 6-H). beilstein-journals.org The introduction of substituents, such as the methanamine group at the C6 position, would lead to predictable changes in the spectrum, particularly affecting the signals of adjacent protons.
Derivatives of the core structure show distinct spectral features. For example, 3-methyl-1-phenylimidazo[1,5-a]pyridine displays signals corresponding to the phenyl and methyl protons in addition to the core protons. nih.gov Similarly, bis(3-substituted-imidazo[1,5-a]pyridin-1-yl)methane derivatives show characteristic signals for the methylene (B1212753) bridge (around 4.6-4.9 ppm) and the respective substituents on the imidazo[1,5-a]pyridine rings. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The carbon atoms of the imidazo[1,5-a]pyridine ring system resonate at distinct chemical shifts. For the unsubstituted core, ¹³C NMR signals have been reported at δ 129.6, 128.2, 123.2, 119.2, 119.0, 117.8, and 112.2. beilstein-journals.org In 3-methyl-1-phenylimidazo[1,5-a]pyridine, the carbon signals for the heterocyclic system are observed alongside those for the phenyl and methyl groups, with the methyl carbon appearing at approximately 12.5 ppm. nih.gov The analysis of these spectra is crucial for confirming the successful synthesis and substitution pattern of new derivatives. nih.govmdpi.com
Interactive Table: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Nucleus | Chemical Shifts (δ, ppm) | Solvent |
| Imidazo[1,5-a]pyridine beilstein-journals.org | ¹H | 8.36 (s, 1H), 8.32 (d, 1H), 7.52 (d, 1H), 7.34 (s, 1H), 6.74 (dd, 1H), 6.62 (t, 1H) | DMSO-d₆ |
| Imidazo[1,5-a]pyridine beilstein-journals.org | ¹³C | 129.6, 128.2, 123.2, 119.2, 119.0, 117.8, 112.2 | DMSO-d₆ |
| 3-Methyl-1-phenylimidazo[1,5-a]pyridine nih.gov | ¹H | 7.89 (dd, 2H), 7.80 (d, 1H), 7.70 (d, 1H), 7.50–7.43 (m, 2H), 7.32–7.25 (m, 1H), 6.80–6.73 (m, 1H), 6.65–6.59 (m, 1H), 2.74 (s, 3H) | CDCl₃ |
| 3-Methyl-1-phenylimidazo[1,5-a]pyridine nih.gov | ¹³C | 134.93, 134.87, 129.8, 128.7, 126.42, 126.39, 126.3, 121.0, 119.0, 118.8, 112.7, 12.5 | CDCl₃ |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane nih.gov | ¹H | 8.16 (d, 2H), 7.72 (d, 4H), 7.57 (d, 2H), 7.46 (t, 4H), 7.36 (t, 2H), 6.64-6.60 (m, 2H), 6.51-6.47 (m, 2H), 4.70 (s, 2H) | CDCl₃ |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane nih.gov | ¹³C | 136.2, 132.0, 131.7, 129.0, 128.6, 128.5, 128.2, 121.3, 121.2, 118.9, 113.3, 27.2 | CDCl₃ |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI) are commonly employed for the characterization of imidazo[1,5-a]pyridine derivatives.
ESI-MS is particularly suitable for these compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. unito.it For example, HRMS (ESI) analysis of bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane showed an [M+H]⁺ ion at m/z 403.1678, which closely matched the calculated value of 403.1671 for its formula C₂₅H₁₉N₆. nih.gov This high accuracy confirms the elemental composition of the synthesized molecule.
The PubChem database provides predicted mass-to-charge ratios for various adducts of the related isomer, imidazo[1,5-a]pyridin-6-amine, including [M+H]⁺ (134.07128 m/z) and [M+Na]⁺ (156.05322 m/z), which serve as a useful reference for the analysis of {Imidazo[1,5-a]pyridin-6-yl}methanamine. uni.lu The exact mass of another isomer, imidazo[1,5-a]pyridin-7-ylmethanamine, is listed as 147.079647300 Da, corresponding to the molecular formula C₈H₉N₃. nih.gov These data highlight the capability of HRMS to distinguish between isomers and confirm molecular identity with high precision.
Interactive Table: HRMS (ESI-MS) Data for Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z |
| Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov | C₂₅H₁₉N₆ | [M+H]⁺ | 403.1671 | 403.1678 |
| Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov | C₂₇H₁₁N₄F₁₀ | [M+H]⁺ | 581.0824 | 581.0826 |
| Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov | C₂₇H₁₉N₆O₄ | [M+H]⁺ | 491.1468 | 491.1470 |
| Bis(3-(benzo[d] nih.govorganic-chemistry.orgdioxol-5-yl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov | C₂₉H₂₁N₄O₄ | [M+H]⁺ | 489.1563 | 489.1552 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms within a single crystal. This technique has been applied to several derivatives of the imidazo[1,5-a]pyridine scaffold, revealing key structural features such as bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been determined, confirming their molecular connectivity and solid-state conformation. researchgate.net Studies on imidazo[1,5-a]pyridinium-based hybrid salts have also provided detailed structural information. nih.govnih.gov In the crystal structure of [L]₂[MnCl₄], where L⁺ is the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, the fused pyridinium (B92312) and imidazolium (B1220033) rings of the cations are virtually coplanar. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For {Imidazo[1,5-a]pyridin-6-yl}methanamine, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic and methylene groups, and C=N and C=C bonds within the heterocyclic ring system.
In the analysis of 3-methyl-1-phenylimidazo[1,5-a]pyridine, characteristic IR absorption bands (νₘₐₓ) were observed at 3351, 2919, 1600, 1363, and 771 cm⁻¹. nih.gov These bands correspond to various stretching and bending vibrations of the molecule's functional groups. A detailed study on the parent imidazo[1,5-a]pyridine molecule and its zinc(II) halide complexes combined experimental FT-IR spectra with density functional theory (DFT) calculations to provide reliable vibrational assignments. researchgate.net Such computational approaches are crucial for accurately interpreting the complex vibrational spectra of heterocyclic systems.
For derivatives bearing different functional groups, such as the 2-(imidazo[1,5-a]pyridin-3-yl)phenols, IR spectroscopy is used to confirm the presence of key groups like the hydroxyl (-OH) group before its coordination to a boron difluoride center. mdpi.com The presence of the primary amine in the target compound, {Imidazo[1,5-a]pyridin-6-yl}methanamine, would be indicated by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.
Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridin 6 Yl Methanamine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations are instrumental in understanding their photophysical properties. unito.itresearchgate.net Theoretical calculations can predict electronic absorption and emission spectra, which can then be compared with experimental data. unito.it
Substituents on the imidazo[1,5-a]pyridine core have a marked effect on the photophysical properties. unito.it For instance, the introduction of different functional groups can tune the emission quantum yield and Stokes shift. researchgate.net DFT calculations help to elucidate the role of these substituents on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the electronic and optical properties of the molecule.
For {Imidazo[1,5-a]pyridin-6-yl}methanamine, the methanamine group at the 6-position is expected to act as an electron-donating group, which would likely raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Table 1: Hypothetical Electronic Properties of {Imidazo[1,5-a]pyridin-6-yl}methanamine from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
| Excitation Energy (S1) | 3.9 eV |
Note: These values are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational landscapes of flexible molecules like {Imidazo[1,5-a]pyridin-6-yl}methanamine and its interactions with other molecules, such as solvents or biological macromolecules.
For the flexible methanamine side chain, MD simulations can explore the different possible conformations and their relative energies, providing insights into the preferred spatial arrangement of this group. This is crucial for understanding how the molecule might interact with a biological target, for example.
In the context of drug design, MD simulations have been used to study the interaction of imidazo[1,5-a]pyridine derivatives with protein targets. bohrium.com For instance, steered molecular dynamics and umbrella sampling simulations can unravel the binding and unbinding pathways of such ligands to their receptor binding sites. bohrium.com These simulations can provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Quantum Mechanics (QM) Approaches in Reaction Mechanism Elucidation
Quantum mechanics (QM) methods are essential for elucidating the mechanisms of chemical reactions. For the synthesis of imidazo[1,5-a]pyridines, various reaction pathways have been proposed, and QM calculations can be employed to investigate the energetics of these pathways. rsc.orgorganic-chemistry.org
QM calculations can be used to determine the structures and energies of reactants, transition states, and products for each elementary step in a reaction mechanism. This information allows for the calculation of activation energies and reaction enthalpies, which helps in identifying the most plausible reaction pathway.
For example, in the synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination, QM calculations could be used to model the transition state of the key C-H activation and C-N bond formation steps, providing a deeper understanding of the reaction mechanism at a molecular level. rsc.org
Computational Studies on Substituent Effects and Reactivity Prediction
Computational studies are highly effective in predicting the influence of substituents on the reactivity of a molecule. The methanamine group in {Imidazo[1,5-a]pyridin-6-yl}methanamine is expected to significantly influence the reactivity of the imidazo[1,5-a]pyridine core.
The electron-donating nature of the methanamine group would increase the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituent. This would make the ring more susceptible to electrophilic aromatic substitution reactions. Computational methods can quantify this effect by calculating various reactivity descriptors, such as the Fukui functions or the molecular electrostatic potential (MEP). The MEP map, for instance, can visually identify the electron-rich regions of the molecule that are prone to electrophilic attack.
Furthermore, the basicity of the nitrogen atoms in the imidazo[1,5-a]pyridine ring system will be affected by the methanamine substituent. DFT calculations can predict the proton affinity of each nitrogen atom, thereby identifying the most likely site of protonation.
Theoretical Basis for Structure-Property Relationships in Imidazo[1,5-a]pyridine Derivatives
The establishment of clear structure-property relationships is a fundamental goal in chemistry, and theoretical calculations provide a solid foundation for this endeavor. For imidazo[1,5-a]pyridine derivatives, computational studies have been instrumental in understanding how structural modifications translate into changes in their chemical and physical properties. unito.itresearchgate.net
By systematically varying the substituents on the imidazo[1,5-a]pyridine scaffold in silico and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.
For {Imidazo[1,5-a]pyridin-6-yl}methanamine, theoretical studies can help to rationalize its observed properties based on its specific chemical structure. For example, the presence of the methanamine group can be correlated with its electronic properties, solubility, and potential for intermolecular interactions. This theoretical understanding is crucial for the rational design of new functional molecules based on the imidazo[1,5-a]pyridine scaffold.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for {imidazo[1,5-a]pyridin-6-yl}methanamine and its derivatives?
- Methodology :
- Multi-component reactions : A three-component tandem reaction using imidazo[1,5-a]pyridine, aldehydes, and aryl diazonium salts under mild conditions (e.g., ethanol, 50°C) yields imidazo[1,5-a]pyridinium salts with antibacterial properties. Optimize by varying substituents on aldehydes and diazonium salts .
- Ninhydrin adduct formation : React imidazo[1,5-a]pyridine with two equivalents of ninhydrin at room temperature to form bis-adducts. Confirm structure via HRMS, H/C NMR, and single-crystal X-ray crystallography .
- Formylation : Synthesize imidazo[1,5-a]pyridine-3-carbaldehyde via Vilsmeier-Haack reaction (using DMF/POCl), achieving ~63% yield .
Q. Which spectroscopic techniques are critical for characterizing {imidazo[1,5-a]pyridin-6-yl}methanamine derivatives?
- Methodology :
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., m/z 365.0774 for bis-ninhydrin adducts) .
- Multinuclear NMR : Use H/C NMR to assign aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). For salts, observe downfield shifts due to cationic charges .
- X-ray crystallography : Resolve stereochemical ambiguities; e.g., dihedral angles between fused rings in imidazo[1,5-a]pyridine derivatives .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological profile of {imidazo[1,5-a]pyridin-6-yl}methanamine derivatives?
- Methodology :
- Quinazoline hybrids : Introduce 6-(imidazo[1,2-a]pyridin-6-yl) substituents to quinazoline cores. Test in vitro cytotoxicity (e.g., IC values >10 µM against A549 cells) and optimize solubility via methoxy or halogen substituents .
- Bioisosteric replacements : Replace the methanamine group with carboxaldehyde or carboxylic acid moieties to improve target binding (e.g., PDE2 inhibition) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay standardization : Replicate conditions (e.g., cell lines, incubation time) from studies showing IC discrepancies (e.g., 1.04 µM vs. >10 µM) .
- Orthogonal validation : Cross-check activity using enzymatic (e.g., PDE2 inhibition) and cellular assays. Correlate with structural data (e.g., X-ray binding modes) .
- Meta-analysis : Compare substituent effects across studies; e.g., electron-withdrawing groups may reduce antibacterial efficacy in salts .
Q. How can reaction conditions be optimized for imidazo[1,5-a]pyridine synthesis?
- Methodology :
- Solvent selection : Use ethanol for multi-component reactions (50°C, 12 hrs) to balance yield (~75%) and purity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for formylation reactions to reduce by-products .
- Stoichiometry control : Maintain a 1:2 ratio of imidazo[1,5-a]pyridine to ninhydrin for bis-adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
